molecular formula C13H19N B13600880 3-Mesitylpyrrolidine

3-Mesitylpyrrolidine

Cat. No.: B13600880
M. Wt: 189.30 g/mol
InChI Key: UMKDHHGHPZFLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mesitylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylpyrrolidine typically involves the reaction of mesityl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction, and the product is purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

3-Mesitylpyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Mesitylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The mesityl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the mesityl group.

    3-Methylpyrrolidine: A similar compound with a methyl group instead of a mesityl group.

    N-Mesitylpyrrole: A related compound with a mesityl group attached to a pyrrole ring.

Uniqueness of 3-Mesitylpyrrolidine: this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more lipophilic and capable of interacting with hydrophobic regions of biological molecules. The mesityl group also provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3

InChI Key

UMKDHHGHPZFLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CCNC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.